Ethyl 3-hydroxycyclobutanecarboxylate

Description

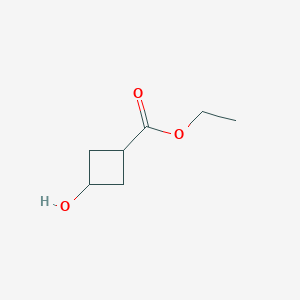

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVUZBJHOAPDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938085 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17205-02-6, 160351-88-2 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of ethyl 3-hydroxycyclobutanecarboxylate from ethyl 3-oxocyclobutanecarboxylate

Introduction

Ethyl 3-hydroxycyclobutanecarboxylate is a valuable building block in modern medicinal chemistry and drug development.[1][2] Its strained cyclobutane core, adorned with both hydroxyl and ethyl ester functionalities, provides a versatile scaffold for the synthesis of complex molecular architectures found in numerous bioactive compounds.[1] This guide offers a comprehensive overview of the synthetic routes from its keto-ester precursor, ethyl 3-oxocyclobutanecarboxylate, with a focus on the underlying chemical principles, practical experimental protocols, and methods for characterization.

The primary transformation discussed herein is the reduction of the ketone functionality of ethyl 3-oxocyclobutanecarboxylate. This seemingly straightforward conversion presents interesting challenges and opportunities, particularly concerning stereoselectivity and reaction control. The choice of reducing agent and reaction conditions can significantly influence the yield and the diastereomeric ratio (cis/trans) of the resulting alcohol, which is a critical consideration for subsequent synthetic steps.

This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this important synthetic transformation.

Synthetic Methodologies: The Reduction of a β-Keto Ester

The conversion of ethyl 3-oxocyclobutanecarboxylate to this compound is fundamentally a reduction of a ketone. A variety of reducing agents can accomplish this; however, the selection of the appropriate reagent is crucial for achieving high yields and, in some cases, controlling stereoselectivity.

Sodium Borohydride: A Mild and Effective Reagent

Sodium borohydride (NaBH₄) is a widely used reducing agent for aldehydes and ketones due to its mild nature and high selectivity.[3][4][5] It is particularly well-suited for the reduction of β-keto esters like ethyl 3-oxocyclobutanecarboxylate.[6]

The Causality Behind the Choice of Sodium Borohydride

The key to the effectiveness of NaBH₄ in this synthesis lies in its chemoselectivity. While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone, they would readily reduce the ester functionality as well, leading to an undesired diol product.[7] Sodium borohydride, being a less reactive hydride donor, generally does not reduce esters under standard conditions, allowing for the selective transformation of the ketone.[3][4][5][7]

The reaction is typically carried out in a protic solvent, such as methanol or ethanol.[3] The solvent not only dissolves the reactants but also participates in the reaction mechanism by protonating the intermediate alkoxide.

Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation by the solvent yields the desired alcohol and regenerates the boron species.

Caption: General mechanism of ketone reduction by sodium borohydride.

Catalytic Hydrogenation: A Green Alternative

Catalytic hydrogenation represents another viable method for the reduction of the cyclobutanone derivative. This approach involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Rationale for Catalytic Hydrogenation

This method is often considered a "greener" alternative to hydride reductions as it avoids the use of stoichiometric metal hydride reagents and the subsequent aqueous workup to quench excess reagent. The primary byproduct is typically just the reduced product itself. Furthermore, catalytic hydrogenation can sometimes offer different stereochemical outcomes compared to hydride reductions, providing an alternative route to a desired isomer.

The diastereoselectivity of the hydrogenation can be influenced by the choice of catalyst, support, solvent, and reaction conditions (temperature and pressure). For instance, heterogeneous catalysts can provide steric hindrance that favors the formation of one diastereomer over the other.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis and purification of this compound.

Protocol 1: Sodium Borohydride Reduction

This protocol describes a reliable and scalable method for the reduction of ethyl 3-oxocyclobutanecarboxylate using sodium borohydride.[8]

Materials:

-

Ethyl 3-oxocyclobutanecarboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (approximately 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.0 eq) portion-wise to the cooled solution. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1N hydrochloric acid until the effervescence ceases and the pH is acidic.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[8]

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Caption: Workflow for the sodium borohydride reduction.

Data Presentation and Characterization

The successful synthesis of this compound requires careful characterization to confirm its structure and purity. The product is typically obtained as a mixture of cis and trans isomers.

| Parameter | Ethyl 3-oxocyclobutanecarboxylate | This compound |

| Molecular Formula | C₇H₁₀O₃ | C₇H₁₂O₃ |

| Molecular Weight | 142.15 g/mol | 144.17 g/mol [2] |

| Appearance | Clear liquid | Clear, colorless liquid[8] |

| Boiling Point | Not specified | ~209 °C[2][8] |

| Density | Not specified | ~1.180 g/cm³[2][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the product and for determining the ratio of cis and trans isomers.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). The protons on the cyclobutane ring will appear as complex multiplets. The proton attached to the hydroxyl-bearing carbon (CH-OH) will be a key diagnostic signal, often appearing as a multiplet. The integration of specific, well-resolved signals corresponding to the cis and trans isomers can be used to determine their relative ratio.[8]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the molecule. The carbonyl carbon of the starting material (around 200 ppm) will be absent, and a new signal for the carbon attached to the hydroxyl group will appear in the range of 60-70 ppm.

The exact chemical shifts and coupling constants for the cis and trans isomers will differ due to their different spatial arrangements.[9] Careful analysis of 1D and potentially 2D NMR data (like COSY and HSQC) can allow for the unambiguous assignment of each isomer.[9]

Conclusion

The synthesis of this compound from its corresponding keto-ester is a fundamental transformation that provides access to a valuable synthon for drug discovery. The sodium borohydride reduction method stands out as a reliable, selective, and high-yielding approach. Careful execution of the experimental protocol and thorough characterization of the product are paramount to ensuring the quality and suitability of this intermediate for further synthetic endeavors. This guide provides the necessary theoretical foundation and practical insights for researchers to confidently perform and understand this important chemical reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester CAS#: 17205-02-6 [amp.chemicalbook.com]

- 9. creative-biostructure.com [creative-biostructure.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 3-Hydroxycyclobutanecarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Versatile Cyclobutane Building Block

Ethyl 3-hydroxycyclobutanecarboxylate (CAS No. 17205-02-6) is a bifunctional organic molecule incorporating a strained cyclobutane ring, a hydroxyl group, and an ethyl ester.[1][2][] This unique combination of features makes it a valuable building block in medicinal chemistry and materials science, where the rigid cyclobutane scaffold can impart desirable conformational constraints on larger molecules. As with any specialty chemical used in high-stakes research and development, unambiguous structural confirmation is not just a formality—it is the bedrock of reliable and reproducible science.

This guide provides an in-depth look at the expected spectroscopic signature of this compound. While this compound's data is not currently available in open-access databases like the Spectral Database for Organic Compounds (SDBS), its structural components have well-understood spectroscopic behaviors.[4][5][6][7] Commercial suppliers confirm that analytical data is available upon request, underscoring its established characterization in industrial settings.[8][9]

Here, we will synthesize fundamental principles with field-proven insights to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document serves as both a practical reference and a methodological framework for scientists working with this and structurally related molecules.

Molecular Structure and Spectroscopic Implications

The key to interpreting any spectrum is to first understand the molecule's structure. This compound possesses several distinct features that will give rise to characteristic signals:

-

Ethyl Ester Group (-COOCH₂CH₃): This group will produce easily identifiable signals in both ¹H and ¹³C NMR, specifically a quartet and a triplet for the ethyl protons and corresponding signals for the carbonyl, methylene, and methyl carbons. Its C=O and C-O bonds will generate strong absorptions in the IR spectrum.

-

Cyclobutane Ring: The four-membered ring's protons will exist in a complex, coupled system. Their chemical shifts will be influenced by the electron-withdrawing ester and hydroxyl groups. The puckered nature of the ring can lead to non-equivalent axial and equatorial protons, further complicating the ¹H NMR spectrum.

-

Secondary Alcohol (-CHOH): The hydroxyl proton has a variable chemical shift in ¹H NMR and its O-H bond will produce a characteristic broad absorption in the IR spectrum. The carbon atom attached to this group (the carbinol carbon) will have a distinct chemical shift in the ¹³C NMR spectrum.

The molecule can exist as cis and trans isomers. The spatial relationship between the hydroxyl and ester groups will influence the coupling constants and chemical shifts of the ring protons. This guide will focus on the general features applicable to either isomer, noting where significant differences might arise.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, we expect a spectrum that clearly resolves the ethyl group protons from the more complex cyclobutane ring signals.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | 1.25 | Triplet (t) | 7.1 | 3H |

| Ring CH₂ | 2.1 - 2.6 | Multiplet (m) | - | 4H |

| -OCH₂- (ethyl) | 4.15 | Quartet (q) | 7.1 | 2H |

| Ring CH-COOEt | 2.8 - 3.2 | Multiplet (m) | - | 1H |

| Ring CH-OH | 4.0 - 4.5 | Multiplet (m) | - | 1H |

| -OH | 1.5 - 3.5 (variable) | Broad Singlet (br s) | - | 1H |

Expert Interpretation

-

The Ethyl Group: The upfield triplet at ~1.25 ppm (3H) and the downfield quartet at ~4.15 ppm (2H) are classic indicators of an ethyl ester. The quartet is downfield due to the deshielding effect of the adjacent oxygen atom. The predictable 7.1 Hz coupling constant reflects the interaction between the methylene and methyl protons.

-

The Cyclobutane Ring: The protons on the cyclobutane ring present a more complex picture. The two CH₂ groups and the two CH groups will be diastereotopic, leading to complex multiplets between 2.1 and 4.5 ppm. The proton on the carbon bearing the ester group (CH-COOEt) is expected around 2.8-3.2 ppm, deshielded by the carbonyl. The proton on the carbon with the hydroxyl group (CH-OH) will be the most downfield of the ring protons (~4.0-4.5 ppm) due to the strong deshielding from the attached oxygen.

-

The Hydroxyl Proton: The -OH proton signal is typically broad and its chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding.

Standard Operating Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons.

-

Number of Scans: 16-32 scans, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.

Visualization of ¹H NMR Environments

Caption: Key proton environments in this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. With proton decoupling, each unique carbon appears as a single line, making it a powerful tool for confirming the carbon skeleton.

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| Ring CH₂ | 35 - 45 (2 signals) |

| Ring CH-COOEt | ~48 |

| -OCH₂- (ethyl) | ~61 |

| Ring CH-OH | ~68 |

| C=O (ester) | ~174 |

Expert Interpretation

-

Aliphatic Carbons: The ethyl group's methyl carbon is expected at the highest field (~14 ppm). The two CH₂ carbons of the cyclobutane ring will be in the 35-45 ppm range.

-

Carbons Bonded to Heteroatoms: The ethyl methylene carbon (-OCH₂-) is shifted downfield to ~61 ppm by the adjacent oxygen. The carbinol carbon (CH-OH) is shifted even further downfield to ~68 ppm.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 174 ppm.

Standard Operating Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for carbon (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm, centered around 100 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of ~1-2 Hz. Phase the spectrum and perform a baseline correction. Calibrate to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualization of ¹³C NMR Environments

References

- 1. Chemscene ChemScene | this compound | 5G | CS-0044007 | Fisher Scientific [fishersci.com]

- 2. canbipharm.com [canbipharm.com]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 7. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 8. 17205-02-6|this compound|BLD Pharm [bldpharm.com]

- 9. 17205-02-6 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

Chemical properties and reactivity of ethyl 3-hydroxycyclobutanecarboxylate

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-Hydroxycyclobutanecarboxylate

Introduction: The Versatile Cyclobutane Scaffold in Modern Synthesis

This compound is a multifunctional synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure is characterized by a strained cyclobutane ring, a secondary hydroxyl group, and an ethyl ester functionality. This unique combination of features makes it a valuable building block for the synthesis of complex molecular architectures.[1] The inherent ring strain of the cyclobutane imparts specific conformational constraints and can influence metabolic stability, properties that are highly desirable in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 17205-02-6[][4][5][6][7] |

| Molecular Formula | C₇H₁₂O₃[1][][4] |

| Molecular Weight | 144.17 g/mol [][4] |

| Boiling Point | 209.4°C[2][8] |

| Density | 1.180 g/cm³[2][8] |

| Refractive Index | 1.4504[4][8] |

| Flash Point | 83°C[4][8] |

Note: These values may vary slightly depending on the source and experimental conditions.

Stereochemistry

This compound exists as cis and trans diastereomers due to the relative orientation of the hydroxyl and ester groups on the cyclobutane ring. The specific stereoisomer can significantly influence the biological activity and physicochemical properties of derivative compounds. The synthesis of this molecule, often starting from ethyl 3-oxocyclobutanecarboxylate, can result in a mixture of these isomers.[8] Chromatographic separation is typically required to isolate the desired stereoisomer for stereospecific applications.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), methine protons on the cyclobutane ring (one of which is adjacent to the hydroxyl group and will appear as a multiplet at a downfield shift), and methylene protons of the cyclobutane ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four carbons of the cyclobutane ring, with the carbon bearing the hydroxyl group being shifted downfield.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (around 1730 cm⁻¹) and a broad absorption for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹).

Core Reactivity and Synthetic Transformations

The reactivity of this compound is dictated by its three primary functional components: the hydroxyl group, the ethyl ester, and the strained cyclobutane ring.

Caption: Key reactive sites of this compound.

Reactions at the Hydroxyl Group

The secondary alcohol is a versatile handle for a variety of chemical transformations.

The hydroxyl group can be readily oxidized to the corresponding ketone, ethyl 3-oxocyclobutanecarboxylate, a key intermediate in many synthetic pathways.

Exemplary Protocol: Swern Oxidation

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (2.4 eq.) to the cooled solution and stir for 15 minutes.

-

Substrate Addition: Add a solution of this compound (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Quenching: Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 3-oxocyclobutanecarboxylate.

Transformations of the Ester Functionality

The ethyl ester group can be converted into other important functional groups such as carboxylic acids and amides.

Hydrolysis of the ester yields 3-hydroxycyclobutanecarboxylic acid, which can be a precursor for further derivatization.

Exemplary Protocol: Base-Mediated Hydrolysis

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add lithium hydroxide (LiOH) (1.5 eq.) to the solution and stir at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, remove the THF under reduced pressure.

-

Acidification: Cool the aqueous residue in an ice bath and acidify with 1N HCl to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-hydroxycyclobutanecarboxylic acid.

Reactivity of the Cyclobutane Ring

The inherent strain of the four-membered ring makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to linear or larger cyclic structures.

The cyclobutane ring can undergo cleavage, particularly when activated by donor-acceptor substitution patterns or under catalytic conditions like hydrogenation with nickel or platinum catalysts.[9][10] For instance, donor-acceptor cyclobutanes can react with nucleophiles like electron-rich arenes, thiols, and selenols, leading to ring-opened products.[10] These reactions are often mediated by Lewis acids such as AlCl₃.[10] While cyclobutanes are generally more stable than cyclopropanes, these ring-opening reactions offer a unique synthetic strategy to access more complex molecular frameworks.[9]

Synthesis of this compound

A common and straightforward method for the preparation of this compound involves the reduction of the corresponding ketone.

References

- 1. This compound | High Purity [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 4. canbipharm.com [canbipharm.com]

- 5. 17205-02-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 17205-02-6 [sigmaaldrich.com]

- 7. Chemscene ChemScene | this compound | 5G | CS-0044007 | Fisher Scientific [fishersci.com]

- 8. 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester CAS#: 17205-02-6 [amp.chemicalbook.com]

- 9. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Cis/Trans Isomerization of Ethyl 3-Hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxycyclobutanecarboxylate is a valuable building block in medicinal chemistry, with its cis and trans isomers serving as key intermediates in the synthesis of various pharmaceutical agents. The stereochemical configuration of the cyclobutane ring significantly influences the biological activity and pharmacokinetic properties of the final drug substance. This technical guide provides a comprehensive overview of the cis/trans isomerization of this compound, delving into the underlying mechanisms, experimental protocols for controlled isomerization, and robust analytical techniques for isomer differentiation and quantification. This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively manipulate and control the stereochemistry of this critical synthetic intermediate.

I. Introduction: The Significance of Cyclobutane Stereochemistry in Drug Design

The cyclobutane motif is increasingly incorporated into drug candidates to serve as a conformationally restricted linker or an aryl isostere, thereby improving metabolic stability and binding affinity.[1] The relative orientation of substituents on the cyclobutane ring—defined as cis (on the same face) or trans (on opposite faces)—can profoundly impact the three-dimensional shape of a molecule.[2][3][4] This, in turn, dictates how the molecule interacts with its biological target. Consequently, the ability to selectively synthesize and control the isomerization of substituted cyclobutanes like this compound is of paramount importance in the development of novel therapeutics.[5]

II. Mechanism of Isomerization: A Tale of Two Controls

The interconversion between the cis and trans isomers of this compound is typically achieved through epimerization at the carbon atom bearing the ester group. This process can be catalyzed by either acid or base and is governed by the principles of kinetic and thermodynamic control.[6][7][8]

A. Base-Catalyzed Isomerization

In the presence of a base, a proton is abstracted from the carbon alpha to the ester carbonyl, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of the cis and trans isomers.

-

Kinetic vs. Thermodynamic Control: The ratio of the resulting isomers is dependent on the reaction conditions.[6]

-

Kinetic Control: At lower temperatures and with sterically hindered bases, the kinetically favored product is formed faster.[9][6] This is often the less stable cis isomer, as protonation occurs from the less sterically hindered face of the enolate.

-

Thermodynamic Control: At higher temperatures and with prolonged reaction times, the system reaches equilibrium, favoring the formation of the more stable thermodynamic product.[6] In the case of 1,3-disubstituted cyclobutanes, the trans isomer is generally more stable due to reduced steric strain between the substituents.[10]

-

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Cis [label="cis-Isomer"]; Trans [label="trans-Isomer"]; Enolate [label="Enolate Intermediate\n(Planar)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cis -> Enolate [label="-H+ (Base)"]; Enolate -> Cis [label="+H+ (Kinetic)"]; Enolate -> Trans [label="+H+ (Thermodynamic)"]; Trans -> Enolate [label="-H+ (Base)"]; } caption: "Base-Catalyzed Isomerization Pathway"

B. Acid-Catalyzed Isomerization

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the acidity of the alpha-proton. A weak base (e.g., the conjugate base of the acid catalyst or a solvent molecule) can then abstract this proton to form an enol intermediate. Tautomerization back to the keto form can result in either the cis or trans isomer. Similar to base-catalyzed isomerization, prolonged reaction times and higher temperatures will favor the thermodynamically more stable trans isomer.[11]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Cis [label="cis-Isomer"]; Trans [label="trans-Isomer"]; Enol [label="Enol Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cis -> Enol [label="+H+, -H+"]; Enol -> Trans [label="-H+, +H+"]; } caption: "Acid-Catalyzed Isomerization Pathway"

III. Experimental Protocols

The following protocols provide a starting point for the controlled isomerization of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary depending on the desired outcome.

A. Protocol for Base-Catalyzed Isomerization (Favoring the trans-Isomer)

This protocol is designed to achieve thermodynamic equilibrium, thus favoring the more stable trans isomer.

Materials:

-

cis-Ethyl 3-hydroxycyclobutanecarboxylate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous ethanol.

-

Add a catalytic amount of sodium ethoxide (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the isomerization by TLC or GC-MS.

-

Once the desired cis/trans ratio is achieved (or the reaction reaches equilibrium), cool the mixture to room temperature.

-

Neutralize the reaction with 1 M HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product mixture.

-

Purify the isomers by flash column chromatography.[12]

B. Protocol for Synthesis of cis- and trans-3-Hydroxycyclobutanecarboxylic Acid

For certain applications, the corresponding carboxylic acids may be required. The following outlines a general synthetic approach that can yield both isomers.

Procedure:

-

The methyl ester of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid can be obtained as a mixture of cis/trans-isomers in 3 steps starting from commercially available 3-oxocyclobutanecarboxylic acid.[13]

-

The transformation of this compound into isomerically pure 3-(4-hydroxyphenyl)cyclobutanecarboxylic acids can be achieved in five steps based on the chromatographic separation of diastereomeric amide derivatives.[13]

IV. Analytical Techniques for Isomer Characterization and Quantification

The accurate characterization and quantification of the cis and trans isomers are crucial for process control and quality assessment. Several analytical techniques are well-suited for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers based on differences in the chemical shifts and coupling constants of the cyclobutane ring protons.[14] The spatial arrangement of the substituents leads to distinct electronic environments for the protons, resulting in unique NMR spectra for each isomer.[14]

Table 1: Representative ¹H NMR Data for this compound Isomers

| Proton | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) |

| CH-OH | ~4.2 | ~4.0 |

| CH-COOEt | ~2.8 | ~2.6 |

| CH₂ (ring) | ~2.2-2.5 | ~2.0-2.3 |

| O-CH₂-CH₃ | ~4.1 | ~4.1 |

| O-CH₂-CH₃ | ~1.2 | ~1.2 |

Note: These are approximate chemical shifts and can vary depending on the solvent and instrument.

B. Chromatographic Methods

Chromatographic techniques are indispensable for both the analytical separation and preparative purification of the cis and trans isomers.[12] Due to their different physical properties, diastereomers can often be separated using standard achiral chromatography.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of the isomers.[15][16][17]

-

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. This is often effective for separating less polar to moderately polar cyclobutane derivatives.[12]

-

Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, suitable for more polar isomers.[12]

-

-

Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of the isomers.

-

Flash Chromatography: This is a common and effective method for the preparative separation of the isomers on a laboratory scale.[12]

Table 2: Comparison of Chromatographic Techniques for Isomer Separation

| Technique | Stationary Phase | Mobile Phase | Application |

| Normal-Phase HPLC | Silica, Cyano | Hexane/Ethyl Acetate | Analytical & Preparative |

| Reversed-Phase HPLC | C18, C8 | Acetonitrile/Water, Methanol/Water | Analytical & Preparative |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Preparative |

V. Conclusion

The controlled cis/trans isomerization of this compound is a critical aspect of its application in pharmaceutical synthesis. A thorough understanding of the underlying reaction mechanisms, particularly the principles of kinetic and thermodynamic control, allows for the selective formation of the desired isomer. The implementation of robust experimental protocols and the use of appropriate analytical techniques for isomer differentiation and quantification are essential for ensuring the stereochemical integrity of synthetic intermediates and, ultimately, the efficacy and safety of the final drug product. This guide provides a solid foundation for researchers and drug development professionals to navigate the challenges and opportunities associated with the stereocontrolled synthesis of cyclobutane-containing pharmaceuticals.

VI. References

-

Benchchem. Technical Support Center: Purification of Cyclobutane Isomers by Chromatography. Retrieved from 12

-

Lee-Ruff, E. (1998). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 98(5), 1947-1970. --INVALID-LINK--

-

Sisak, M. E., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2033-2044. --INVALID-LINK--

-

Robert, E. G. L., & Waser, J. (2024). Hydrogenation and divergent epimerizations of cyclobutenes. ResearchGate. --INVALID-LINK--

-

Sisak, M. E., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. --INVALID-LINK--

-

Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... (n.d.). ResearchGate. --INVALID-LINK--

-

ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE(87121-89-9) 1H NMR spectrum. (n.d.). ChemicalBook. --INVALID-LINK--

-

Ethyl trans-3-hydroxycyclobutanecarboxylate. (n.d.). ChemScene. --INVALID-LINK--

-

Wang, M., & Lu, P. (2022). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PubMed Central. --INVALID-LINK--

-

Fabian, J., & Mloston, G. (2011). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journal of Organic Chemistry, 7, 1157-1165. --INVALID-LINK--

-

Ebke, K., et al. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 47(4), 272. --INVALID-LINK--

-

Separation of diastereomers. (2008). Chromatography Forum. --INVALID-LINK--

-

Kinetic versus Thermodynamic Control of Reactions. (n.d.). Organic Chemistry Class Notes. --INVALID-LINK--

-

Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). --INVALID-LINK--

-

Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). (n.d.). ResearchGate. --INVALID-LINK--

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

-

Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. --INVALID-LINK--

-

Wang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Journal of the American Chemical Society. --INVALID-LINK--

-

ETHYL 3-HYDROXYBUTYRATE(35608-64-1) 13C NMR spectrum. (n.d.). ChemicalBook. --INVALID-LINK--

-

This compound. (n.d.). BOC Sciences. --INVALID-LINK--

-

Synthesis method of trans-3-hydroxycyclobutylformic acid. (n.d.). Google Patents. --INVALID-LINK--

-

Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. --INVALID-LINK--

-

Imai, K., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. --INVALID-LINK--

-

Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH. --INVALID-LINK--

-

How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. --INVALID-LINK--

-

Seebach, D., et al. (1987). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses. --INVALID-LINK--

-

Kinetic & Thermodynamic Control. (n.d.). Foundations of Chemical and Biological Engineering I. --INVALID-LINK--

-

Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. --INVALID-LINK--

-

Separation and purification of cis and trans isomers. (n.d.). Google Patents. --INVALID-LINK--

-

Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. (n.d.). Organic Syntheses. --INVALID-LINK--

-

This compound. (n.d.). Shanghai Canbi Pharma Ltd. --INVALID-LINK--

-

Ethyl trans-3-hydroxy-1-methyl-cyclobutanecarboxylate. (n.d.). BLD Pharm. --INVALID-LINK--

-

(cis)-ethyl 3-hydroxycyclobutanecarboxylate. (n.d.). Allbio pharm Co., Ltd. --INVALID-LINK--

-

Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Sigma-Aldrich. --INVALID-LINK--

-

Cis-Trans isomerization of double bond (three different methods). (2020). YouTube. --INVALID-LINK--

-

Separation of cis/trans isomers. (2014). Chromatography Forum. --INVALID-LINK--

-

Synthesis of ethyl (R)-(-)3-hydroxybutanoate. (n.d.). PrepChem.com. --INVALID-LINK--

-

Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Semantic Scholar. --INVALID-LINK--

-

Case Studies of Isomers: Examples from Pharmaceuticals. (n.d.). Solubility of Things. --INVALID-LINK--

-

Budin, N., et al. (2018). Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. PubMed. --INVALID-LINK--

-

Draw the cis and trans isomers for the following: b. 1-ethyl-3-methylcyclobutane. (n.d.). Pearson. --INVALID-LINK--

-

CIS vs Trans Isomers of cycloalkans. (2018). YouTube. --INVALID-LINK--

-

The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. (n.d.). Ringkøbing-Skjern Bibliotekerne. --INVALID-LINK--

-

4.2: Cis-Trans Isomerism in Cycloalkanes. (2024). Chemistry LibreTexts. --INVALID-LINK--

References

- 1. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Draw the cis and trans isomers for the following: b. 1-ethyl-3-me... | Study Prep in Pearson+ [pearson.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I [pressbooks.bccampus.ca]

- 8. jackwestin.com [jackwestin.com]

- 9. fiveable.me [fiveable.me]

- 10. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Ringkøbing-Skjern Bibliotekerne [riskbib.dk]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. hplc.eu [hplc.eu]

- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Ethyl 3-Hydroxycyclobutanecarboxylate Under Acidic and Basic Conditions: An In-depth Technical Guide

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in contemporary drug design. Its rigid, three-dimensional structure offers a unique conformational constraint on molecules, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. Ethyl 3-hydroxycyclobutanecarboxylate is a key building block in this arena, providing a versatile platform for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for a wide range of subsequent chemical modifications. However, the successful incorporation of this moiety into a drug development pipeline is contingent upon a thorough understanding of its chemical stability. This guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions, offering insights into potential degradation pathways and providing robust experimental protocols for stability assessment.

I. Stability Under Acidic Conditions: A Tale of Hydrolysis and Potential Rearrangements

Under acidic conditions, the primary degradation pathway for this compound is expected to be ester hydrolysis. However, the presence of the hydroxyl group and the strained cyclobutane ring introduces the possibility of competing reactions, such as dehydration and ring-opening.

A. Primary Degradation Pathway: Acid-Catalyzed Ester Hydrolysis

The acid-catalyzed hydrolysis of esters is a well-established reversible reaction that proceeds via a nucleophilic acyl substitution mechanism, typically following the AAC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[1][2]

The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

-

Elimination of Ethanol: The protonated ethoxy group is a good leaving group, and it is eliminated as ethanol.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product, 3-hydroxycyclobutanecarboxylic acid, and regenerate the acid catalyst.[4]

Caption: Acid-catalyzed hydrolysis of this compound.

B. Potential Side Reactions

While ester hydrolysis is the most probable outcome, the strained nature of the cyclobutane ring and the presence of a β-hydroxyl group create the potential for other acid-catalyzed reactions.

-

Dehydration: The 3-hydroxy group can undergo acid-catalyzed dehydration, particularly under forcing conditions (e.g., high temperature, strong acid concentration), to yield ethyl cyclobut-2-enecarboxylate. This elimination reaction would be facilitated by the formation of a conjugated system. The dehydration of β-hydroxy carbonyl compounds to form α,β-unsaturated carbonyls is a known transformation and is often thermodynamically favored due to the stability of the resulting conjugated system.[5]

-

Ring Opening: Although less common for cyclobutanes compared to the more strained cyclopropanes, acid-catalyzed ring-opening is a possibility, especially with potent acids or at elevated temperatures. This could lead to a variety of linear or rearranged products. The ring strain in cyclobutane arises from non-ideal bond angles, making it more susceptible to ring-opening reactions than larger cycloalkanes.

II. Stability Under Basic Conditions: Saponification and the Potential for Retro-Aldol Reaction

In the presence of a base, such as sodium hydroxide, this compound is expected to undergo saponification, an irreversible hydrolysis of the ester.

A. Primary Degradation Pathway: Base-Catalyzed Ester Hydrolysis (Saponification)

Saponification is a nucleophilic acyl substitution reaction that proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[6]

The mechanism involves:

-

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[7]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the ethoxide ion (EtO⁻) is eliminated as the leaving group.

-

Acid-Base Reaction: The ethoxide ion is a strong base and will deprotonate the newly formed 3-hydroxycyclobutanecarboxylic acid in an irreversible acid-base reaction. This step drives the reaction to completion.[8][9] The final products are the sodium salt of 3-hydroxycyclobutanecarboxylic acid and ethanol.

Caption: Base-catalyzed hydrolysis (saponification) of the ester.

B. Potential Side Reaction: Retro-Aldol Reaction

The β-hydroxy ester functionality in this compound makes it a potential substrate for a retro-aldol reaction under basic conditions.[10] This reaction would involve the cleavage of the carbon-carbon bond between the carbon bearing the hydroxyl group and the adjacent carbonyl-containing ring carbon.

The mechanism would proceed as follows:

-

Deprotonation of the Hydroxyl Group: The hydroxide base deprotonates the 3-hydroxyl group to form an alkoxide.

-

Carbon-Carbon Bond Cleavage: The resulting alkoxide can then facilitate the cleavage of the C2-C3 bond of the cyclobutane ring, leading to a ring-opened enolate intermediate.

-

Protonation: Subsequent protonation of the enolate would yield a linear aldehyde-ester.

The likelihood of this pathway depends on the stability of the resulting ring-opened intermediate. While aldol reactions are reversible, the forward reaction is often favored. However, for strained ring systems, the relief of ring strain can provide a thermodynamic driving force for the retro-aldol reaction.[11]

III. Experimental Design for Stability Assessment

A robust experimental design is crucial for accurately determining the stability profile of this compound. This involves subjecting the compound to controlled acidic and basic conditions and monitoring its degradation over time using appropriate analytical techniques.

A. Experimental Protocols

1. Acidic Stability Study

-

Objective: To determine the rate and mechanism of degradation of this compound in an acidic environment.

-

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Constant temperature water bath or incubator

-

HPLC system with a UV detector

-

C18 HPLC column

-

-

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In a series of vials, add a known volume of the stock solution to 0.1 M HCl to achieve a final desired concentration (e.g., 1 mg/mL).

-

Incubate the vials at a controlled temperature (e.g., 50 °C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

-

Neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to quench the reaction.

-

Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the sample by HPLC to quantify the remaining parent compound and any degradation products.

-

2. Basic Stability Study

-

Objective: To determine the rate and mechanism of degradation of this compound in a basic environment.

-

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Constant temperature water bath or incubator

-

HPLC system with a UV detector

-

C18 HPLC column

-

-

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In a series of vials, add a known volume of the stock solution to 0.1 M NaOH to achieve a final desired concentration (e.g., 1 mg/mL).

-

Incubate the vials at a controlled temperature (e.g., 25 °C).

-

At specified time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw an aliquot from a vial.

-

Neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) to quench the reaction.

-

Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the sample by HPLC to quantify the remaining parent compound and any degradation products.

-

B. Analytical Methodology

A stability-indicating HPLC method is essential for separating the parent compound from its potential degradation products.[12]

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is recommended.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 210 nm).

-

Quantification: The concentration of the parent compound and degradation products can be determined by comparing their peak areas to a calibration curve prepared from reference standards.

Caption: General experimental workflow for stability testing.

C. Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Predicted Degradation Products of this compound

| Condition | Primary Degradation Product | Potential Side Products |

| Acidic | 3-Hydroxycyclobutanecarboxylic Acid | Ethyl cyclobut-2-enecarboxylate, Ring-opened products |

| Basic | Sodium 3-hydroxycyclobutanecarboxylate | Ring-opened aldehyde-ester (from retro-aldol) |

Table 2: Example Data from Acidic Stability Study (50 °C)

| Time (hours) | % Parent Compound Remaining | % 3-Hydroxycyclobutanecarboxylic Acid | % Other Degradants |

| 0 | 100 | 0 | 0 |

| 1 | 95.2 | 4.5 | 0.3 |

| 2 | 90.5 | 8.9 | 0.6 |

| 4 | 81.3 | 17.8 | 0.9 |

| 8 | 65.8 | 32.5 | 1.7 |

| 24 | 30.1 | 65.2 | 4.7 |

IV. Conclusion and Recommendations

This compound is susceptible to degradation under both acidic and basic conditions, primarily through hydrolysis of the ester functionality. Under acidic conditions, the formation of 3-hydroxycyclobutanecarboxylic acid is the expected major degradation pathway, although the potential for dehydration and ring-opening should be considered, especially under harsh conditions. Basic conditions will lead to rapid and irreversible saponification to the carboxylate salt. The possibility of a retro-aldol reaction under basic conditions, while mechanistically plausible, would need to be confirmed experimentally.

For drug development professionals, it is imperative to carefully control the pH during synthesis, formulation, and storage of any intermediate or active pharmaceutical ingredient containing the this compound moiety. The experimental protocols and analytical methods outlined in this guide provide a robust framework for assessing the stability of this important building block and ensuring the quality and integrity of the final drug product.

V. References

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. --INVALID-LINK--

-

Overcoming low yields in the synthesis of beta-hydroxy esters. (2025). Benchchem. --INVALID-LINK--

-

Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). --INVALID-LINK--. --INVALID-LINK--

-

Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. --INVALID-LINK--

-

mechanism of ester hydrolysis. (2019). YouTube. --INVALID-LINK--

-

Ester hydrolysis. (n.d.). Wikipedia. --INVALID-LINK--

-

Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. (n.d.). ResearchGate. --INVALID-LINK--

-

ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. --INVALID-LINK--

-

mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. --INVALID-LINK--

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. --INVALID-LINK--

-

Analytical Methods. (n.d.). Royal Society of Chemistry. --INVALID-LINK--

-

A Validated Stability-Indicating RP-HPLC Method for Estimation of Glycopyrrolate in Bulk and Injectables. (2021). Analytical and Bioanalytical Chemistry Research. --INVALID-LINK--

-

3-Hydroxy-cyclobutanecarboxylic acid ethyl ester CAS#: 17205-02-6. (n.d.). ChemicalBook. --INVALID-LINK--

-

CAS 17205-02-6 this compound. (n.d.). BOC Sciences. --INVALID-LINK--

-

The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. (2025). ResearchGate. --INVALID-LINK--

-

23.1 Carbonyl Condensations - The Aldol Reaction. (2023). Chemistry LibreTexts. --INVALID-LINK--

-

Saponification-Typical procedures. (2024). OperaChem. --INVALID-LINK--

-

Mind-Blowing Retro-Aldol Ring Expansion Mechanism! (2025). YouTube. --INVALID-LINK--

-

Propose mechanisms for the epoxidation and ring-opening steps of the reaction sequence. (n.d.). Pearson. --INVALID-LINK--

-

Aldol reactions in metabolism. (n.d.). Khan Academy. --INVALID-LINK--

-

Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. (n.d.). ChemRxiv. --INVALID-LINK--

-

Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1). (2019). YouTube. --INVALID-LINK--

-

Base Catalyzed Ester Hydrolysis (Saponification). (2015). YouTube. --INVALID-LINK--

-

Retro-aldol and retrosynthesis. (n.d.). Khan Academy. --INVALID-LINK--

-

Chapter 22 Part: Retro Aldol Reaction. (2023). YouTube. --INVALID-LINK--

-

Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). UCLA. --INVALID-LINK--

-

Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. --INVALID-LINK--

-

Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

-

Method for the preparation of esters of beta-hydroxybutyric acid. (n.d.). Google Patents. --INVALID-LINK--

-

Which one of the following will most readily be dehydrated in acidic condition? (2025). YouTube. --INVALID-LINK--

-

-

ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). ATSDR. --INVALID-LINK--

-

-

Saponification Reaction of Esters. (2025). YouTube. --INVALID-LINK--

-

Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020). PMC. --INVALID-LINK--

-

Ring Opening of Epoxides Under Acidic Conditions. (2023). YouTube. --INVALID-LINK--

-

Ethyl 3-hydroxycyclohexanecarboxylate. (n.d.). PubChem. --INVALID-LINK--

-

Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. (n.d.). Semantic Scholar. --INVALID-LINK--

-

Methyl cis-3-hydroxycyclobutanecarboxylate. (2025). ChemicalBook. --INVALID-LINK--

-

3-Hydroxy-cyclobutanecarboxylic acid ethyl ester (CAS No. 17205-02-6) Suppliers. (n.d.). ChemicalRegister.com. --INVALID-LINK--

-

This compound. (n.d.). SynQuest Laboratories. --INVALID-LINK--

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 7. aichat.physics.ucla.edu [aichat.physics.ucla.edu]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. ijmr.net.in [ijmr.net.in]

Harnessing the Reactivity of Ethyl 3-Hydroxycyclobutanecarboxylate: A Synthetic Chemist's Guide to Key Hydroxyl Group Transformations

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxycyclobutanecarboxylate has emerged as a pivotal chiral building block in modern medicinal chemistry. Its strained four-membered ring and versatile functional groups—a secondary alcohol and an ester—offer a unique scaffold for creating three-dimensional molecular architectures that can enhance the pharmacological properties of drug candidates.[1][2] The hydroxyl group, in particular, serves as a primary hub for synthetic diversification. This technical guide provides an in-depth exploration of the core chemical reactions involving this hydroxyl group, offering field-proven insights, detailed experimental protocols, and mechanistic understanding to empower researchers in drug discovery and development. We will dissect key transformations including oxidation, etherification, esterification, and nucleophilic substitution, focusing on the causality behind experimental choices and the practical application of these reactions.

Introduction: The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane motif is increasingly sought after in drug design. Its rigid, puckered three-dimensional structure can enforce specific conformations upon binding to biological targets, potentially increasing potency and selectivity.[3] Furthermore, the strained nature of the ring can influence metabolic stability.[1] this compound provides an accessible entry point to this valuable chemical space. The secondary hydroxyl group is the primary site of reactivity, allowing for a multitude of transformations that are fundamental to library synthesis and lead optimization campaigns. This guide will focus on the most impactful of these reactions.

Oxidation: Accessing the Key Keto-Ester Intermediate

The oxidation of the secondary alcohol to a ketone yields ethyl 3-oxocyclobutanecarboxylate, a highly versatile intermediate for further functionalization, such as the synthesis of anti-cancer and anti-inflammatory agents.[4][5] While various oxidation methods exist, the Swern oxidation is particularly effective due to its mild, non-acidic conditions, which preserve the ester functionality and the cyclobutane ring integrity.

The Swern Oxidation: Mechanism and Rationale

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride. The reaction proceeds through the formation of an alkoxysulfonium ylide, which undergoes intramolecular elimination to yield the ketone, dimethyl sulfide, and carbon monoxide/dioxide. The key advantage is the low reaction temperature (-78 °C), which minimizes side reactions.

Diagram: Swern Oxidation Mechanism

Caption: Mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation

This protocol is adapted from a standard procedure for the synthesis of ethyl 3-oxocyclobutanecarboxylate.[6]

Materials:

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

This compound (cis/trans mixture)

-

Triethylamine (Et₃N)

-

1N HCl, Saturated NaHCO₃, Brine, Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (100 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.79 mL, 21.2 mmol) to the stirred DCM.

-

Add anhydrous DMSO (2.51 mL, 35.3 mmol) dropwise, ensuring the temperature remains below -65 °C. Stir the mixture for 30 minutes.

-

In a separate flask, dissolve this compound (2.68 g, 17.6 mmol) in anhydrous DCM (46 mL).

-

Add the alcohol solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add triethylamine (9.84 mL, 70.6 mmol) dropwise. The mixture may become thick. Stir for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.

-

Quench the reaction by adding water (50 mL). Separate the organic and aqueous layers.

-

Wash the organic layer sequentially with 1N HCl (2 x 30 mL), water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, ethyl 3-oxocyclobutanecarboxylate, is often of sufficient purity (>94% yield) for subsequent steps without further purification.[6]

Etherification: The Williamson Ether Synthesis

Formation of an ether linkage is a common strategy in drug design to modulate polarity and metabolic stability. The Williamson ether synthesis is a robust and classical method for this transformation.[7] It proceeds via an Sₙ2 mechanism, which has important stereochemical implications for a secondary alcohol like ours.

Mechanism and Experimental Considerations

The reaction involves two main steps:

-

Deprotonation: The alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide.

-

Nucleophilic Substitution: The alkoxide attacks a primary alkyl halide (or sulfonate), displacing the leaving group in an Sₙ2 reaction.[8][9]

Causality:

-

Choice of Base: A strong, non-nucleophilic base like NaH is chosen to ensure complete and irreversible deprotonation of the alcohol without competing with the desired Sₙ2 reaction.[10]

-

Choice of Electrophile: The electrophile must be a primary (or methyl) halide/sulfonate to minimize the competing E2 elimination reaction, which is a significant side reaction with secondary and tertiary halides.[11]

-

Stereochemistry: As an Sₙ2 reaction, the Williamson ether synthesis proceeds with inversion of configuration at the electrophilic carbon, not the alcohol carbon. The stereocenter at the cyclobutane ring is retained.

Diagram: Williamson Ether Synthesis Workflow

Caption: General workflow for the Williamson Ether Synthesis.

Experimental Protocol: General Procedure for Etherification

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Primary alkyl halide (e.g., iodomethane, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Wash sodium hydride (1.2 eq.) with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

-

Suspend the NaH in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the suspension to 0 °C.

-

Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Esterification and Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and azides, under mild, neutral conditions.[12] A defining feature of this reaction with secondary alcohols is the clean inversion of stereochemistry at the alcohol's carbon center, making it invaluable for stereochemical control.[13][14]

Mechanism and Stereochemical Outcome

The reaction is driven by the in-situ formation of an oxyphosphonium salt from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] This salt is an excellent leaving group. The chosen nucleophile (e.g., a carboxylate for esterification, an azide for substitution) then displaces the oxyphosphonium group via an Sₙ2 attack, resulting in complete inversion of configuration.

Causality:

-

Reagent Choice: The combination of PPh₃ and DEAD/DIAD generates the reactive betaine intermediate that activates the alcohol.[15]

-

Nucleophile Acidity: The nucleophile must have a pKa of less than ~13 to effectively protonate the betaine intermediate and participate in the reaction.[15]

-

Stereocontrol: The Sₙ2 nature of the nucleophilic attack on the activated alcohol is the reason for the predictable inversion of stereochemistry, a crucial feature for controlling the 3D structure of the final product.[13]

Table: Common Nucleophiles and Products in Mitsunobu Reactions

| Nucleophile (H-Nu) | pKa | Product Functional Group |

| Carboxylic Acid (RCOOH) | ~5 | Ester |

| Phenol (ArOH) | ~10 | Aryl Ether |

| Phthalimide | 8.3 | Protected Amine |

| Hydrazoic Acid (HN₃) | 4.6 | Azide |

| Thioacetic Acid (CH₃COSH) | ~3.4 | Thioester |

Experimental Protocol: Mitsunobu Esterification (Stereochemical Inversion)

Materials:

-

This compound

-

Carboxylic acid (e.g., benzoic acid)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Ethyl acetate, Hexanes

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change (e.g., to orange) and/or formation of a precipitate (triphenylphosphine oxide) may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC or LCMS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product and triphenylphosphine oxide byproduct. Pre-purify by triturating with a 1:1 mixture of diethyl ether and hexanes to precipitate most of the byproduct, followed by filtration.

-

Concentrate the filtrate and purify the desired ester by flash column chromatography.

Hydroxyl Group Protection Strategies

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting while other transformations are carried out on the ester moiety. The choice of protecting group is critical and must be "orthogonal" to the reaction conditions planned for subsequent steps, meaning it can be removed without affecting other parts of the molecule.[16][17]

Table: Common Protecting Groups for Secondary Alcohols

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or Acetic Acid | Stable to base, mild acid, oxidation, reduction |

| Tetrahydropyranyl | THP | DHP, PPTS, DCM | Acidic conditions (e.g., HCl in MeOH) | Stable to base, organometallics, reduction |

| Methoxymethyl | MOM | MOM-Cl, DIPEA, DCM | Strong acid (e.g., HCl) | Stable to base, nucleophiles |

| Benzyl | Bn | BnBr, NaH, THF | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, oxidation, reduction |

Causality for Selection: For a molecule like this compound, a silyl ether such as TBDMS is an excellent choice. It is robust and easily installed, and its removal with a fluoride source (like TBAF) is highly specific and will not interfere with the ethyl ester group.

Conclusion: A Versatile Scaffold for Drug Discovery